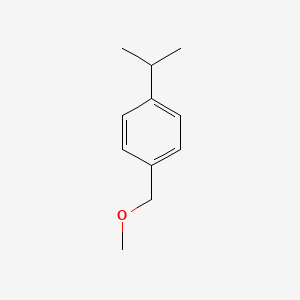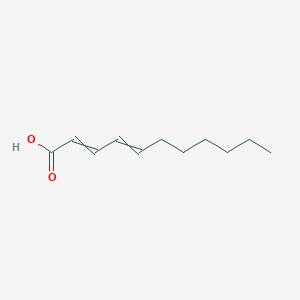
Undeca-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undeca-2,4-dienoic acid is an organic compound belonging to the class of medium-chain fatty acids. It is characterized by an aliphatic tail containing eleven carbon atoms and two conjugated double bonds at the second and fourth positions. This compound is weakly acidic based on its pKa value .
Preparation Methods
Synthetic Routes and Reaction Conditions
Undeca-2,4-dienoic acid can be synthesized through various methods. One common approach involves the extraction and isolation from natural sources, such as the roots of Echinacea atrorubens . The extraction process typically involves Soxhlet extraction using n-hexane, followed by vacuum column chromatography and further purification using medium-pressure liquid chromatography (MPLC) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the extraction and purification techniques used in laboratory settings can be scaled up for industrial applications. These methods include solvent extraction, chromatography, and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Undeca-2,4-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of conjugated double bonds makes it susceptible to electrophilic addition reactions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can yield carboxylic acids, while reduction reactions can produce alkanes or alcohols .
Scientific Research Applications
Undeca-2,4-dienoic acid has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of undeca-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. It has been found to modulate the expression of tumor necrosis factor mRNA in human monocytes/macrophages via the cannabinoid type 2 receptor . Additionally, it can inhibit the production of pro-inflammatory cytokines such as TNF-α and PGE2 .
Comparison with Similar Compounds
Undeca-2,4-dienoic acid can be compared with other similar compounds, such as:
Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide: Known for its strong immunomodulatory effects.
Dodeca-2E,4E-dienoic acid isobutylamide: Exhibits similar anti-inflammatory properties.
Undeca-2E-ene-8,10-diynoic acid isobutylamide: Also has immunomodulatory and anti-inflammatory effects.
These compounds share structural similarities with this compound but differ in the number and position of double bonds and functional groups, which contribute to their unique biological activities.
Properties
CAS No. |
74267-92-8 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
undeca-2,4-dienoic acid |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h7-10H,2-6H2,1H3,(H,12,13) |
InChI Key |
WXUGSDBMQDMRMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane](/img/structure/B14453640.png)
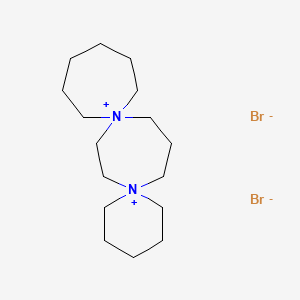
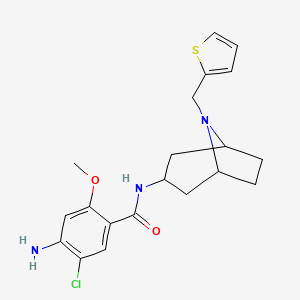
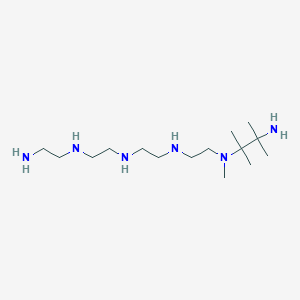

![2,2'-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14453675.png)

![1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14453684.png)
![1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl-](/img/structure/B14453685.png)
![4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole](/img/structure/B14453699.png)
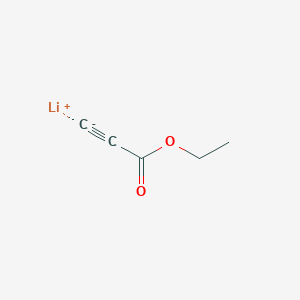
![8-Ethoxy-7-oxa-9-azatetracyclo[4.3.0.02,4.03,5]non-8-ene](/img/structure/B14453706.png)
